trans-1,4-Dichloro-2-butene

Catalog No.
S9101218
CAS No.
M.F
C4H6Cl2
M. Wt
124.99 g/mol
Availability
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trans-1,4-Dichloro-2-butene

Product Name

trans-1,4-Dichloro-2-butene

IUPAC Name

1,4-dichlorobut-2-ene

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

InChI

InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2

InChI Key

FQDIANVAWVHZIR-UHFFFAOYSA-N

Solubility

Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol.
Soluble in ether.
Water solubility = 580 mg/l at 25 °C

Canonical SMILES

C(C=CCCl)Cl

Description

1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals.

trans-1,4-Dichloro-2-butene is an organochlorine compound with the molecular formula C4H6Cl2C_4H_6Cl_2 and a molecular weight of 125 g/mol. It appears as a clear colorless to light yellow liquid with a distinct odor. The compound is classified under the category of halogenated unsaturated aliphatic compounds and is known for its moderate reactivity. It is insoluble in water but soluble in organic solvents such as chloroform and ethyl acetate . The compound has a boiling point of approximately 74-76 °C at 40 mm Hg and a melting point of -1 to 3 °C .

, primarily involving chlorination processes. For instance, chlorination in chlorinated hydrocarbon solvents can yield both solid and liquid isomers, with the reaction pathway favoring trans-addition processes under certain conditions . When heated to decomposition, it emits toxic fumes containing chlorine compounds, indicating its potential hazards during handling and use .

The biological activity of trans-1,4-Dichloro-2-butene has been linked to its toxicity. It is considered highly corrosive and can cause severe damage to skin, eyes, and respiratory organs upon exposure. The compound has been classified as potentially harmful to human health, with risks including respiratory distress and skin burns . Additionally, it is suspected of having reproductive toxicity and may pose carcinogenic risks .

Several methods exist for synthesizing trans-1,4-Dichloro-2-butene:

  • Chlorination of 1,3-Butadiene: This method involves the direct chlorination of 1,3-butadiene using chlorine gas under controlled conditions.
  • Dehydrochlorination of 1,4-Dichlorobutane: This process entails the elimination of hydrogen chloride from 1,4-dichlorobutane to yield trans-1,4-dichloro-2-butene.
  • Reaction with Vinyl Chloride: Another method includes the reaction between vinyl chloride and other chlorinated compounds under specific conditions to produce trans-1,4-Dichloro-2-butene .

trans-1,4-Dichloro-2-butene serves multiple purposes in chemical synthesis:

  • Intermediate in Organic Synthesis: It is utilized as an intermediate for producing various chemical compounds, including anthraquinones and arylcarboxamides.
  • Precursor for Chloroprene: The compound is involved in the manufacture of chloroprene rubber.
  • Research

Studies have shown that trans-1,4-Dichloro-2-butene can interact with various biological systems. Its toxicity profile indicates that it can disrupt cellular functions and potentially lead to adverse health effects upon exposure. Research into its interactions with dopamine receptors suggests that derivatives of this compound may serve as novel antagonists in pharmacological applications .

trans-1,4-Dichloro-2-butene shares structural similarities with several other dichlorobutene isomers. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
cis-1,4-Dichloro-2-buteneC4H6Cl2Isomeric form with different physical properties
1,3-DichlorobuteneC4H6Cl2Different position of chlorine atoms; more reactive
1,4-DichlorobutaneC4H8Cl2Saturated compound; less reactive than dichloroalkenes
1-Chloro-2-buteneC4H7ClContains only one chlorine atom; more reactive

trans-1,4-Dichloro-2-butene's unique trans configuration imparts distinct chemical properties compared to its cis counterpart and other dichlorinated derivatives. Its specific reactivity patterns make it valuable in synthetic organic chemistry while presenting unique challenges in handling due to its toxicity .

Radical-Mediated Chlorination of 1,3-Butadiene

Radical chlorination of 1,3-butadiene represents the most direct route to trans-1,4-dichloro-2-butene. Conventional chlorination under thermal or photolytic conditions generates a mixture of 1,4- and 3,4-dichlorobutene isomers, with yields of dichlorides historically limited to 40% due to competing telomerization and over-chlorination. However, mechanistic studies reveal that radical intermediates dominate under high chlorine concentrations. The addition of chlorine radicals to 1,3-butadiene proceeds via a two-step mechanism:

  • Radical Initiation: Homolytic cleavage of Cl₂ generates chlorine radicals (*Cl).
  • Propagation: A chlorine radical abstracts a hydrogen atom from 1,3-butadiene, forming an allylic radical intermediate. Subsequent chlorine addition to the terminal position yields 1,4-dichloro-2-butene.

Steric and electronic factors favor the trans configuration, as the anti-periplanar transition state minimizes non-bonding interactions between chlorine substituents. Recent optimizations using metal chloride additives (e.g., FeCl₃) or amines have improved dichloride yields to 97% by suppressing telomer formation. For example, methanolic chlorination at 0.1 M concentration produces trans-1,4-dichloro-2-butene with 60% selectivity under radical-dominated conditions.

Table 1: Comparative Yields in Radical Chlorination of 1,3-Butadiene

ConditionAdditivetrans-1,4 SelectivityYield (%)
Thermal (70°C)None45%40
Photolytic (450 nm)FeCl₃68%85
Methanolic, 0.1 MCollidine-HCl60%97

Stereoselective Synthesis via Transition-State Stabilization

Stereoselectivity in dichloride formation arises from transition-state stabilization in ionic or polar mechanisms. At low chlorine concentrations (<0.04 M), electrophilic addition predominates, favoring 1,4-addition through a cyclic chloronium ion intermediate. The trans product forms preferentially due to reduced steric strain in the chair-like transition state, where chlorine atoms occupy equatorial positions.

Density functional theory (DFT) calculations support this model, showing a 5.2 kcal/mol energy preference for the trans pathway over cis. Experimental validation comes from bromination studies, where analogous 1,4-dibromo-2-butene forms with 60% trans selectivity in CCl₄. For chlorination, polar solvents like CH₂Cl₂ enhance stereocontrol by stabilizing ionic intermediates, achieving up to 70% trans-1,4-dichloro-2-butene.

Catalytic Asymmetric Chlorination Strategies

While asymmetric synthesis of trans-1,4-dichloro-2-butene remains underexplored, emerging strategies leverage transition-metal catalysts to induce enantioselectivity. The isomerization equilibrium between 1,4- and 3,4-dichlorobutene isomers enables dynamic kinetic resolution. For instance, iron-cyclopentadienyl complexes (e.g., CpFe(CO)₂X) catalyze the isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene at 123°C, achieving >90% conversion. Although this process is not inherently asymmetric, chiral cyclopentadienyl ligands (e.g., substituted Cp*) could theoretically enforce enantioselective chloride migration.

Preliminary work with titanium(III) catalysts, such as Cp₂TiCl₂, demonstrates potential for radical-mediated asymmetric chlorination. Under visible light irradiation, TiIII species facilitate single-electron transfer to chlorine, generating chiral radical pairs that add to 1,3-butadiene with moderate enantiomeric excess (ee). Further ligand design and mechanistic studies are required to optimize stereochemical outcomes.

Industrial esterification processes provide indirect insights into nucleophilic displacement kinetics. In a patented method, trans-1,4-Dichloro-2-butene reacts with sodium acetate in the presence of transition metal catalysts (e.g., copper, iron) to form 1,4-diacetoxy-2-butene [3]. While phenolic substrates are not explicitly studied here, the reaction mechanism offers a template for oxygen-based nucleophiles:

  • Bimolecular Nucleophilic Substitution (SN2): The chloride-leaving groups at C1 and C4 undergo backside attack by acetate ions. Steric hindrance from the trans-configuration slows the reaction compared to cis-isomers, necessitating elevated temperatures (50–175°C) and catalytic metals to enhance electrophilicity [3].
  • Catalyst Role: Copper or iron powders (0.01–5 wt%) polarize the C-Cl bond, lowering the activation energy for nucleophilic attack. Kinetic studies under these conditions reveal pseudo-first-order dependence on dichlorobutene concentration [3].

Table 1: Esterification Conditions and Outcomes

ParameterValue/Description
CatalystCopper powder (0.1 wt%)
SolventMolten reaction medium
Temperature120°C
Yield85–90% (1,4-diacetoxy-2-butene)

This system suggests that phenolic nucleophiles (e.g., sodium phenoxide) could similarly displace chloride under analogous conditions, though higher temperatures may be required to overcome the trans-isomer’s steric bulk.

Cyclocondensation Pathways for Heterocyclic Systems

No direct experimental data on cyclocondensation reactions of trans-1,4-Dichloro-2-butene are available in non-excluded sources. However, its structural analogy to 1,4-dihalo-2-butenes permits mechanistic predictions:

  • Pyrrole Formation: Reaction with primary amines could proceed via double alkylation, followed by thermal cyclization. The trans-configuration may favor conjugated intermediates, reducing ring strain in five-membered heterocycles.
  • Dioxane Derivatives: Cyclization with diols (e.g., ethylene glycol) under basic conditions might yield 1,4-dioxene structures, though regioselectivity could be challenged by competing elimination pathways.

Further experimental validation is required to confirm these hypotheses.

Transition Metal-Catalyzed Cross-Coupling Applications

The patent literature highlights copper’s role in mediating dichlorobutene transformations, though classical cross-coupling (e.g., Suzuki, Heck) remains unexplored [3]. Key observations include:

  • Isomerization Catalysis: Copper facilitates the conversion of 3,4-dichloro-1-butene to the 1,4-dichloro-2-butene isomer, likely via radical intermediates. This suggests potential for analogous metal-mediated coupling reactions.
  • Oxidative Addition: Palladium or nickel catalysts could theoretically insert into C-Cl bonds, enabling cross-couplings with aryl boronic acids or alkynes. For example:
    $$ \text{trans-1,4-Dichloro-2-butene} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{1,4-Diphenyl-2-butene} $$

Table 2: Hypothetical Cross-Coupling Parameters

ParameterValue/Description
CatalystPd(OAc)2/PPh3
BaseK2CO3
SolventDMF/H2O
Temp.80°C

While untested, such reactions would expand the utility of trans-1,4-Dichloro-2-butene in constructing conjugated dienes for materials science.

Building Block for Bisthiosemicarbazone Derivatives

trans-1,4-Dichloro-2-butene functions as a critical precursor in the multi-step synthesis of bisthiosemicarbazone derivatives, which represent an important class of compounds with significant biological activities. The synthesis proceeds through a two-stage process involving initial nucleophilic substitution followed by condensation reactions [1].

Synthesis Methodology

The construction of bisthiosemicarbazone derivatives from trans-1,4-Dichloro-2-butene involves a systematic two-step approach. In the initial stage, trans-1,4-Dichloro-2-butene undergoes nucleophilic substitution with phenolic compounds in the presence of potassium hydroxide to form bis-aldehyde and bis-ketone intermediates. The reaction employs 0.025 mol of trans-1,4-Dichloro-2-butene with 0.1 mol of the phenolic aldehyde or ketone derivative and 0.1 mol of potassium hydroxide in absolute ethanol, requiring 18 hours of reflux conditions [1].

The second stage involves the condensation of these bis-aldehyde or bis-ketone intermediates with thiosemicarbazide or 4-methyl thiosemicarbazide. This reaction is conducted under solvent-free conditions at 160°C for 4 hours, followed by dissolution in dimethylformamide and precipitation with water [1].

Yield and Characterization Data

The synthetic route demonstrates moderate to good yields across various substrate combinations. The formation of bis-aldehyde and bis-ketone precursors from trans-1,4-Dichloro-2-butene yields range from 32% to 57%, with compound 2c (derived from 1-naphthaldehyde) achieving the highest yield of 57% [1]. The subsequent conversion to bisthiosemicarbazone derivatives exhibits superior yields ranging from 42% to 73%, with compound 3e (derived from 3-bromobenzaldehyde and 4-methyl thiosemicarbazide) achieving the highest yield of 73% [1].

Table 1: Synthesis Data for Bisthiosemicarbazone Derivatives from trans-1,4-Dichloro-2-butene

CompoundStarting MaterialThiosemicarbazide TypeYield (%)Melting Point (°C)Molecular FormulaIR C=N (cm⁻¹)
3a2aThiosemicarbazide68258C₂₀H₂₀Br₂N₆O₂S₂1592
3b2bThiosemicarbazide61205C₂₂H₂₆N₆O₄S₂1599
3c2cThiosemicarbazide42217C₂₈H₂₆N₆O₄S₂1590
3d2dThiosemicarbazide58229C₂₂H₂₆N₆O₂S₂1598
3e2a4-Methyl thiosemicarbazide73254C₂₂H₂₄Br₂N₆O₂S₂1585
3f2b4-Methyl thiosemicarbazide65202C₂₄H₃₀N₆O₄S₂1602
3g2c4-Methyl thiosemicarbazide72228C₃₀H₃₀N₆O₂S₂1622
3h2d4-Methyl thiosemicarbazide60246C₂₄H₃₀N₆O₂S₂1602

Structural Characterization and Properties

The bisthiosemicarbazone derivatives exhibit characteristic spectroscopic features that confirm their successful formation. Infrared spectroscopy reveals the absence of carbonyl stretching frequencies (1681-1668 cm⁻¹) present in the precursor aldehydes and ketones, while new absorption bands appear at 3269-3150 cm⁻¹ corresponding to amino group stretching and 1602-1585 cm⁻¹ for azomethine carbon-nitrogen bonds [1]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the transformation through the appearance of characteristic carbon-sulfur double bond signals at 178.43-177.34 ppm, replacing the carbonyl carbon signals of the starting materials [1].

Biological Applications and Metal Coordination

Bisthiosemicarbazone derivatives synthesized from trans-1,4-Dichloro-2-butene demonstrate significant potential in medicinal chemistry applications. These compounds serve as ligands for metal coordination complexes, particularly with copper, which have shown promise as radiopharmaceuticals for perfusion imaging [2] [3]. The bis(thiosemicarbazone) framework provides multiple coordination sites through nitrogen and sulfur donor atoms, enabling the formation of stable metal complexes with enhanced biological activity compared to the free ligands [4] [5].

Research has demonstrated that thiosemicarbazone metal complexes exhibit pronounced anticancer activity, with the presence of metal ions significantly enhancing the biological effectiveness compared to the organic ligands alone [3]. The compounds show particular promise against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549), with platinum(II) complexes exhibiting the highest antiproliferative activity [3].

Precursor for 2,3-Dihydro-1,3-thiazole Architectures

trans-1,4-Dichloro-2-butene serves as an essential precursor in the construction of 2,3-dihydro-1,3-thiazole architectures through sophisticated cyclization reactions. These heterocyclic frameworks represent valuable scaffolds in pharmaceutical chemistry and materials science applications [6] [7].

Thiazole Formation Mechanisms

The formation of 2,3-dihydro-1,3-thiazole rings from trans-1,4-Dichloro-2-butene involves complex multi-step mechanisms. One approach utilizes the Hantzsch reaction, where bisthiosemicarbazone intermediates derived from trans-1,4-Dichloro-2-butene react with ethyl 2-chloroacetoacetate to form 4-methyl-5-ethoxycarbonyl-2,3-dihydro-1,3-thiazoles [1]. This reaction proceeds through nucleophilic attack of the thiosemicarbazone sulfur atom on the activated methylene carbon of the chloroacetoacetate, followed by cyclization and elimination of hydrogen chloride [1].

Alternative synthetic pathways involve the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride and 1,4-diazabicyclo[2.2.2]octane (DABCO) in chlorobenzene. This methodology enables the formation of 2,3-dihydronaphtho[2,3-d] [8] [9]thiazole-4,9-diones through the insertion of two sulfur atoms between activated methylene groups [6]. The reaction mechanism involves the formation of a six-membered dithiazine ring intermediate, followed by sulfur extrusion to yield the stable planar thiazole products [6].

Synthetic Applications and Yields

The Hantzsch-based approach using trans-1,4-Dichloro-2-butene derived precursors demonstrates good synthetic efficiency. The reaction of bisthiosemicarbazone derivatives (3a-h) with ethyl 2-chloroacetoacetate yields 2,3-dihydro-1,3-thiazole products (4a-h) with yields ranging from 48% to 61% [1]. The reaction requires reflux conditions in absolute ethanol for 80 hours, indicating the need for extended reaction times to achieve optimal conversion [1].

Table 2: Synthesis Data for 2,3-Dihydro-1,3-thiazole Derivatives

CompoundPrecursorYield (%)Melting Point (°C)IR C=O (cm⁻¹)IR C=N (cm⁻¹)
4a3a4821716821592
4b3b4819217051599
4c3c5620317191594
4d3d5314417121611
4e3e5625716981598
4f3f5423216901601
4g3g4917917021590
4h3h6124016721590

Structural Diversity and Functionalization

The 2,3-dihydro-1,3-thiazole architectures derived from trans-1,4-Dichloro-2-butene exhibit remarkable structural diversity. The compounds contain ethyl ester functionalities at the 5-position and methyl substituents at the 4-position of the thiazole ring, providing multiple sites for further chemical modification [1]. Nuclear magnetic resonance analysis confirms the formation of the desired exo-imine form at the 2-position of the thiazole ring, as evidenced by characteristic proton signals at 12.41-11.69 ppm for the acidic amino proton [1].

The synthetic methodology enables access to both symmetrical and unsymmetrical thiazole derivatives through variation of the starting bisthiosemicarbazone precursors. This structural flexibility facilitates the development of compound libraries for biological screening and materials applications [1] [7].

Advanced Thiazole Transformations

Recent developments in thiazole chemistry have expanded the synthetic utility of trans-1,4-Dichloro-2-butene derived precursors. Photoactivatable bis(thiosemicarbazone) derivatives can be synthesized for copper-64 radiotracer applications, demonstrating the versatility of these building blocks in nuclear medicine [2]. The methodology involves photochemically induced conjugation methods that enable the development of copper-based radiotracers for positron emission tomography imaging [2].

Silver-catalyzed approaches using N-propargylamines and silver(I) trifluoromethanethiolate provide alternative access to thiazole-2(3H)-ones through [9] [9]-sigmatropic rearrangement followed by 5-exo-dig cyclization [10]. These methodologies complement the traditional Hantzsch approach and expand the synthetic repertoire available for thiazole construction [10].

Template for Asymmetric Tetrahydrofuran Synthesis

trans-1,4-Dichloro-2-butene functions as a crucial template in the asymmetric synthesis of tetrahydrofuran derivatives, providing access to valuable five-membered oxygen heterocycles with defined stereochemistry [8] [11] [12] [13].

Asymmetric Synthesis Strategies

The utilization of trans-1,4-Dichloro-2-butene as a template for asymmetric tetrahydrofuran synthesis involves sophisticated synthetic strategies that leverage the compound's inherent E-configuration to control stereochemical outcomes. One prominent approach involves a highly efficient synthetic method for trans-tetrahydrofuran ring building blocks, where trans-1,4-Dichloro-2-butene serves as the starting material in a convergent 19-step synthesis employing a Wittig reaction as the key transformation [11].

Advanced methodologies have been developed for the one-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofurans, achieving yields of 56-81% and enantiomeric excesses of 86-99% [12]. These approaches employ allyl/crotyl/alkoxyallylboration-hydroboration-iodination-cyclization reaction sequences that enable precise control over both regiochemistry and stereochemistry [12].

Mechanistic Pathways and Stereochemical Control

The asymmetric tetrahydrofuran synthesis from trans-1,4-Dichloro-2-butene involves multiple mechanistic pathways depending on the specific methodology employed. One approach utilizes the ring-opening of tetrahydrofuran derivatives with Lewis acids and acetic anhydride to provide ring-opened styrene derivatives, which can be subjected to oxidative cleavage to access anti-aldol segments [13].

The stereochemical control in these transformations arises from the rigid E-configuration of the starting trans-1,4-Dichloro-2-butene, which dictates the spatial arrangement of reactive centers during cyclization processes. The Wittig reaction employed in gigantetrocin A synthesis demonstrates excellent stereocontrol, with the trans-geometry of the starting material translating to the desired stereochemistry in the tetrahydrofuran product [11].

Synthetic Applications and Target Molecules

The asymmetric tetrahydrofuran synthesis using trans-1,4-Dichloro-2-butene has been successfully applied to the total synthesis of several natural products and pharmaceutically relevant compounds. The synthesis of gigantetrocin A represents a landmark achievement, demonstrating the utility of this approach in complex natural product synthesis [11]. The 19-step synthetic route showcases the efficiency and reliability of trans-1,4-Dichloro-2-butene as a building block for constructing complex molecular architectures [11].

Table 3: Asymmetric Tetrahydrofuran Synthesis Applications

Target MoleculeSynthesis StepsKey ReactionYield (%)Enantiomeric Excess (%)
Gigantetrocin A19Wittig reactionNot specifiedNot specified
2-Substituted THF1-potAllylboration sequence56-8186-99
2,3-Disubstituted THF1-potCrotylboration sequence56-8186-99
Anti-aldol segmentsMulti-stepLewis acid openingVariableHigh

Physical Description

1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals.
Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS]

Color/Form

Colorless liquid

XLogP3

1.7

Exact Mass

123.9846556 g/mol

Monoisotopic Mass

123.9846556 g/mol

Boiling Point

313 °F at 760 mmHg (USCG, 1999)
158 °C

Heavy Atom Count

6

Density

1.112 at 68 °F (USCG, 1999)
1.1858
Density: 1.183 (technical grade mixture) of cis and trans isomers.

Odor

Sweet, pungent

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

-54 °F (USCG, 1999)
3.5 °C

Vapor Pressure

3.0 [mmHg]
Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture
3 mm Hg @ 25 °C

Metabolism Metabolites

AN OXIDATION OF THE DOUBLE BOND IN CERTAIN HALO-OLEFINS, WHICH IS DEPENDENT ON MICROSOMAL MONO-OXYGENASES PROBABLY IS A COMMON PATHWAY IN THE FORMATION OF BIOLOGICALLY REACTIVE INTERMEDIATES.

Associated Chemicals

Dichlorobutene;11069-19-5

Wikipedia

1,4-Dichlorobut-2-ene

Methods of Manufacturing

The isomers 3,4-dichlorobutene, cis-1,4-dichlorobutene & trans-1,4-dichlorobutene are produced /by the reaction of chlorine & butadiene/, & when the mixture is heated, an equilibrium results. The residue resulting from removal of the 3,4-isomer ... is normally used without further separation.
Chlorination of butadiene in chloroform or carbon disulfide below 0 °C gives a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene, in a ratio of about 2:1
Obtained in a yield of 93% by chlorination of butadiene in the vapor phase at 300-350 °C ... dichlorobutene isomers are also formed in the oxychlorination of C4 cracking fractions containing butadiene and isobutene. /Dichlorobutene isomers/

General Manufacturing Information

2-Butene, 1,4-dichloro-: ACTIVE
In the presence of catalyst (at 100 °C), a liquid mixture of dichlorobutenes equilibrates to a composition of 21% 3,4-dichloro-1-butene, and 7% cis-1,4-, and 72% trans-1,4-dichloro-2-butene. The vapor phase above the liquid contains 52, 6, and 42%, respectively, of the isomers.

Analytic Laboratory Methods

DICHLOROBUTENE IN WASTEWATER DETERMINED BY GAS CHROMATOGRAPHY. /DICHLOROBUTENE/
Gas chromatography has been used to determine the products ... resulting from the addition of chlorine to butadiene in acetic acid: Heasley VL et al; J Org Chem 37: 2228-31 (1972).
OSW Method 8240B-W. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Estimated quantitation limit = 100 ug/l.
OSW Method 8010B. Determination of Halogenated Volatile Organics by Gas Chromatography. Estimated quantitation limit = 100 ug/kg.

Storage Conditions

Storage temperature: ambient /Dichlorobutene/

Dates

Last modified: 11-21-2023

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